2-((5-氨基-1,3,4-噻二唑-2-基)硫代)-N-异丁基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-isobutylacetamide is a derivative of thiadiazole, a heterocyclic compound that contains both sulfur and nitrogen within its ring structure. This particular derivative is of interest due to its potential biological activities, which have been explored in various studies. For instance, derivatives of this compound have been synthesized and evaluated for their urease inhibitory activities, which could have implications in the treatment of diseases related to the urease enzyme .

Synthesis Analysis

The synthesis of related 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives has been reported to be efficient and to yield high isolated yields. The process involves starting from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide. This multi-step synthesis results in a series of compounds with potential urease inhibitory activity . Another study describes the synthesis of 2-amino-(2-thioxo-3-alkyl-4-methyl-3H-thiazol-5-yl)-[1,3,4]thiadiazole derivatives, which also includes steps such as alkylation and acetylation, indicating the versatility of thiadiazole derivatives in chemical synthesis .

Molecular Structure Analysis

The molecular structure of related compounds, such as N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, has been characterized as near "V" shaped with the angles between the two aromatic planes being approximately 84°. These compounds exhibit various intermolecular interactions, including hydrogen bonds and halogen interactions, which contribute to their three-dimensional arrays in the crystalline state .

Chemical Reactions Analysis

The chemical reactivity of thiadiazole derivatives can be inferred from the synthesis processes and the types of reactions they undergo. For example, the alkylation and acetylation reactions mentioned in the synthesis of 2-amino-[1,3,4]thiadiazole derivatives suggest that these compounds can participate in nucleophilic substitution reactions. Additionally, the cyclization steps involved in the synthesis of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-alkoxyimino acetic acid indicate the potential for these compounds to form rings under certain conditions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-isobutylacetamide are not detailed in the provided papers, the properties of similar compounds can be deduced. For instance, the crystalline structures of related acetamides suggest solid-state stability and the potential for forming crystalline materials with defined melting points. The intermolecular interactions observed in these structures also imply a certain degree of solubility in polar solvents due to the presence of hydrogen bond donors and acceptors .

科学研究应用

分子建模和药理学评估

一项研究涉及 1,3,4-噻二唑的设计、合成和药理学评估,包括类似于“2-((5-氨基-1,3,4-噻二唑-2-基)硫代)-N-异丁基乙酰胺”的衍生物,作为抗炎和镇痛剂。对这些化合物的潜在抗炎活性进行了评估,其中一些显示出显着的体外活性。该研究还探索了基于结构的药物设计,以了解化合物对 COX-2 酶的特异性,表明它们在炎症和疼痛管理中的治疗潜力 (Shkair 等,2016)。

抗癌活性

已经对新型 1,3,4-噻二唑衍生物(包括那些在结构上与“2-((5-氨基-1,3,4-噻二唑-2-基)硫代)-N-异丁基乙酰胺”相关的衍生物)进行了研究,以探索它们的抗癌特性。这些研究的重点是合成新衍生物并对它们进行针对各种癌细胞系(例如 MCF-7(乳腺癌)和 A549(肺癌)细胞)的评估。一些化合物表现出有希望的细胞毒活性,表明它们作为抗癌剂的潜力 (Çevik 等,2020)。

合成和生物学评估

另一个研究领域涉及咪唑并噻二唑类似物的合成和生物学评估,这些类似物衍生自包括“2-((5-氨基-1,3,4-噻二唑-2-基)硫代)-N-异丁基乙酰胺”的前体。合成这些化合物并对其进行 DFT 计算以进行结构和光谱分析。这些化合物的抗癌筛选显示出对乳腺癌细胞系的有效细胞毒性结果,表明它们在癌症治疗中的应用 (Abu-Melha,2021)。

作用机制

Target of Action

The primary target of the compound 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-isobutylacetamide is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .

Mode of Action

The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme . Among all synthesized compounds, compound 7j shows more favorable interactions with the active site, confirming its great inhibitory activity with IC50 of 2.85 µM .

Biochemical Pathways

The inhibition of urease affects the conversion of urea to ammonia and carbon dioxide . This conversion leads to an increase in pH, which is essential for the survival of Helicobacter pylori (H. pylori) . H. pylori is a well-known bacterium, which colonizes the human stomach and causes gastrointestinal infection .

Result of Action

The inhibition of urease by the compound disrupts the conversion of urea to ammonia and carbon dioxide, thereby affecting the pH balance essential for the survival of H. pylori . This can potentially lead to the treatment of infections caused by this bacterium .

未来方向

The future directions for research on “2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-isobutylacetamide” and similar compounds could involve further evaluation of their biological activities. For instance, one study found that similar compounds showed high activity against the urease enzyme, suggesting they could be promising candidates for further evaluation .

属性

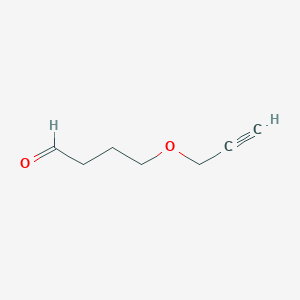

IUPAC Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4OS2/c1-5(2)3-10-6(13)4-14-8-12-11-7(9)15-8/h5H,3-4H2,1-2H3,(H2,9,11)(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEIYJXUVINSSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)CSC1=NN=C(S1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3017446.png)

![2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3017448.png)

![4-Methyl-3-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B3017453.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B3017456.png)

![7-(3,4-dimethylbenzoyl)-5-(4-fluorobenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B3017457.png)

![4-[(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)methyl]-N-(4-methylcyclohexyl)benzamide](/img/structure/B3017461.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-3-ylmethyl)oxamide](/img/structure/B3017464.png)